

Application Notes: The Use of Chromium Potassium Sulfate in Ceramic Glazes

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Compound of Interest

Compound Name: *Chromium potassium sulfate dodecahydrate*

Cat. No.: *B147927*

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1. Introduction

Chromium Potassium Sulfate, $\text{KCr}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$, also known as chrome alum, is a chemical compound used across various industries, including as a colorant in the manufacturing of ceramic glazes and pigments.[1][2][3] In ceramics, its primary function is to introduce trivalent chromium (Cr^{3+}) into the glaze matrix upon firing. While chromium is most widely known for producing a range of green hues, its most sought-after and chemically complex application is in the creation of stable pink, red, and burgundy glazes.[4][5] This is achieved through the specific chemistry of "chrome-tin pinks."

2. Mechanism of Color Formation: Chrome-Tin Pinks

The development of a stable pink or red color from chromium is not straightforward. The Cr^{3+} ion, when simply dispersed in a standard glaze melt, typically yields a green color.[4] To produce a pink or red hue, the chromium ion must be encapsulated within a host crystal lattice that forms within the glaze during firing.

The most common method involves the co-addition of tin oxide (SnO_2) and a significant amount of calcium oxide (CaO).[4][5] During firing, the tin oxide forms fine crystals of cassiterite (SnO_2). In the presence of calcium, a portion of the Cr^{3+} ions becomes incorporated into this cassiterite crystal structure. This specific atomic arrangement alters the way the ion absorbs and reflects light, resulting in the characteristic pink, red, or maroon color. The resulting pigment structure is often a chromium-doped sphene (calcium tin silicate, CaSnSiO_5).[6] The

stability and exact shade of the color are highly dependent on the base glaze chemistry, the ratio of chromium to tin, and the firing conditions.^{[4][6]}

3. Key Glaze Chemistry Considerations

Several factors in the base glaze formulation are critical for the successful development of a chrome-tin pink.

- Tin Oxide (SnO_2): Essential for forming the host crystal lattice. A deficiency of tin will result in weak or non-existent pink coloration.^{[4][5]}
- Calcium Oxide (CaO): Acts as a stabilizer for the chrome-tin pigment. High concentrations of calcium are necessary to promote the formation of the pink color.^{[4][5]}
- Zinc Oxide (ZnO): Must be completely avoided in the glaze recipe. The presence of zinc will react with the chromium and prevent the formation of the pink pigment, resulting in an undesirable brown color.^{[4][5]}
- Alumina (Al_2O_3): The concentration of alumina should generally be kept low. High alumina content can inhibit the formation of the desired crystalline structures.^{[4][5]}
- Boron: Boron, often introduced as a frit (e.g., calcium borate frit), can act as a flux and may improve the color response of the glaze.^[7]

4. Firing Conditions

Chrome-tin pinks are typically most successful in an oxidation atmosphere at mid-range temperatures, specifically around Cone 6 (approximately 1222°C / 2232°F).^{[4][8]} The color chemistry is generally not stable at temperatures above Cone 8.^[4] The application thickness of the glaze is also a critical parameter; a thin to medium application is often recommended, as an overly thick coat may result in a gray or unevenly colored surface.^[4]

Quantitative Data for Glaze Formulation

The following table summarizes the key quantitative parameters for developing a Cone 6 chrome-tin pink glaze. The amount of Chromium Potassium Sulfate is calculated based on the target percentage of active colorant, Chromium(III) Oxide (Cr_2O_3).

Conversion Note: To yield 1 gram of Cr_2O_3 , approximately 6.57 grams of $\text{KCr}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$ are required. This is based on the molar masses ($\text{Cr}_2\text{O}_3 \approx 151.99 \text{ g/mol}$; $\text{KCr}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O} \approx 499.40 \text{ g/mol}$) and the stoichiometry that two moles of chrome alum produce one mole of chromium oxide.

Parameter	Recommended Range	Molar Equivalent	Purpose
Chromium(III) Oxide (Cr_2O_3)	0.1% - 0.5%	-	Primary Colorant
Chromium Potassium Sulfate	0.66% - 3.29%	-	Source of Cr_2O_3
Tin Oxide (SnO_2)	7.5% - 9.0%	-	Host Crystal Former
Calcium Oxide (CaO)	10% - 15%	0.7 - 0.9 moles	Color Stabilizer
Zinc Oxide (ZnO)	0%	0 moles	Avoid; causes browning
Alumina (Al_2O_3)	Low	-	High amounts inhibit color
Firing Temperature	Cone 4 - Cone 7	-	Optimal for color stability
Firing Atmosphere	Oxidation	-	Necessary for reaction

Experimental Protocols

Protocol 1: Preparation of a Cone 6 Chrome-Tin Pink Base Glaze (100g Batch)

This protocol outlines the preparation of a reliable chrome-tin pink glaze based on typical formulations.[8]

1. Materials and Equipment:

- Glaze Chemicals:
 - Nepheline Syenite: 16.00 g

- Gerstley Borate (or substitute): 21.00 g
- EPK (Edgar Plastic Kaolin): 11.00 g
- Whiting (Calcium Carbonate): 20.00 g
- Silica (Flint): 32.00 g
- Tin Oxide: 5.00 g
- Chromium Potassium Sulfate: 1.31 g (This provides ~0.2% Cr_2O_3)
- Equipment:
 - Digital scale (accurate to 0.01g)
 - Weighing boats or containers
 - Mixing bucket
 - Sieve (80-mesh recommended)
 - Stirring utensil (whisk or spatula)
 - Water
 - Bisque-fired test tiles or ceramic ware
 - Personal Protective Equipment (PPE): Dust mask, safety glasses, gloves

2. Procedure: Glaze Preparation

- Safety First: Put on your dust mask, safety glasses, and gloves. All glaze materials should be handled as fine powders that can be easily inhaled.
- Weighing: Carefully weigh each dry ingredient according to the recipe amounts and place them in the mixing bucket.

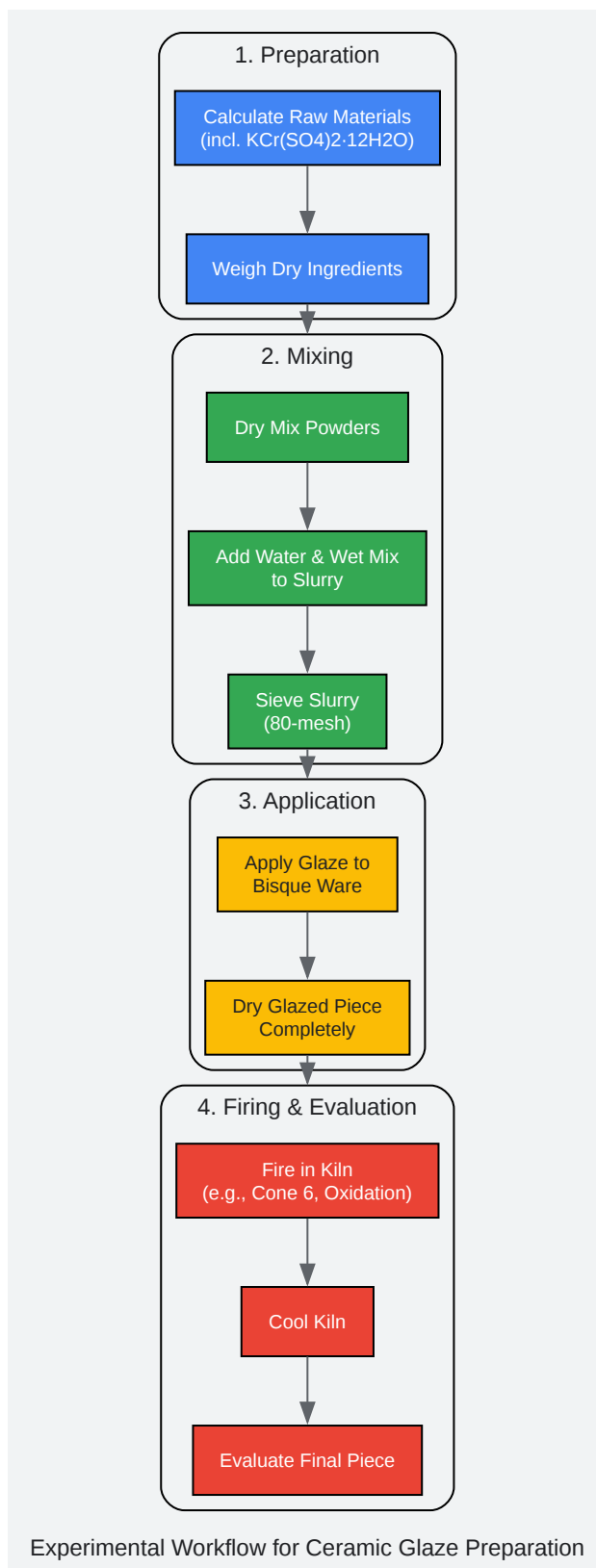
- **Dry Mixing:** Gently mix the dry powders together in the bucket to ensure a preliminary even distribution.
- **Wet Mixing:** Add a small amount of water (start with ~80 mL for a 100g batch) to the dry materials. Mix thoroughly, breaking up any clumps. Gradually add more water until the glaze slurry reaches the consistency of heavy cream.
- **Sieving:** Pour the glaze slurry through the 80-mesh sieve into a clean container. This step is crucial for breaking down agglomerates and ensuring a smooth, homogenous mixture. You may need to use a brush to help push the glaze through the screen. Rinse the original bucket with a small amount of water and pass this through the sieve as well to recover all the material.
- **Final Adjustment:** Check the consistency and add a few more drops of water if necessary. The specific gravity should ideally be around 1.45.

3. Procedure: Application and Firing

- **Preparation:** Ensure the bisque ware is clean and free of dust or oils.
- **Application:** Stir the glaze thoroughly to ensure all particles are in suspension. Apply the glaze to the bisque ware by dipping, pouring, or brushing. Aim for a thin, even coat.^[4]
- **Drying:** Allow the glazed piece to dry completely.
- **Firing:**
 - Load the kiln, ensuring the piece is not touching any other pieces or the kiln shelves (unless the base is free of glaze).
 - Fire in an electric kiln (oxidation atmosphere) to Cone 6. A sample firing schedule might be:
 - 100°C (212°F) per hour to 600°C (1112°F)
 - 150°C (302°F) per hour to 1222°C (2232°F)
 - Hold at peak temperature for 10-15 minutes.

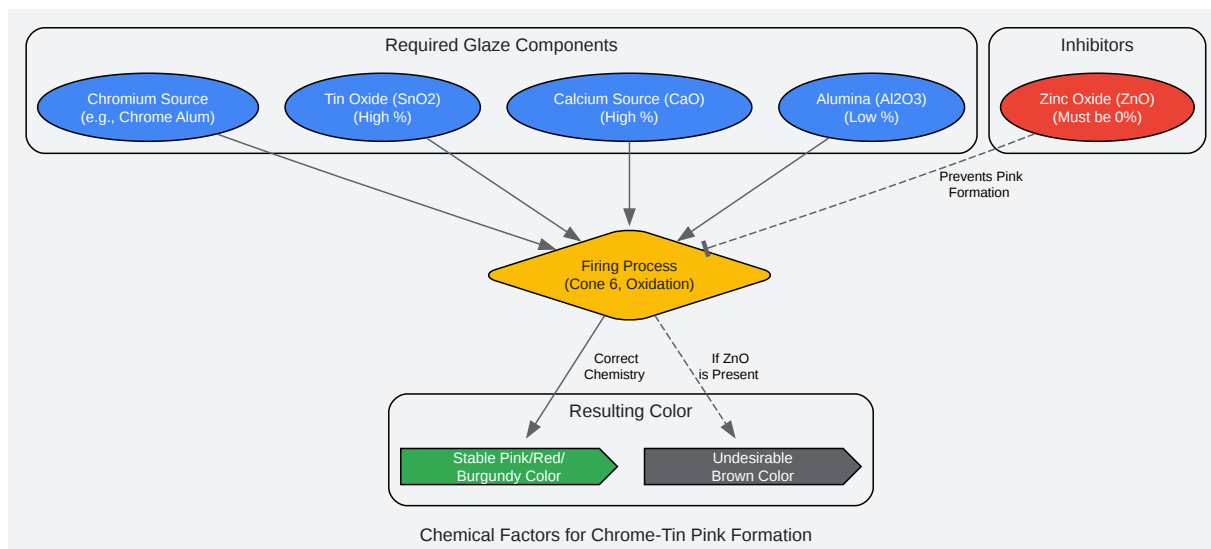
- Allow the kiln to cool naturally. A slow cooling, with a hold around 900°C, can sometimes enhance glaze effects.[\[8\]](#)
- Evaluation: Once the kiln is cool, remove the piece and evaluate the color, surface quality, and finish.

Visualized Workflows and Relationships



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Caption: A flowchart of the experimental process for creating a ceramic glaze.



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Caption: Key chemical relationships for producing a chrome-tin pink glaze.

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